molecular formula C10H12O2S B6363201 (2-Phenyl-1,3-dioxolan-2-yl)methanethiol CAS No. 1116096-39-9

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol

Cat. No. B6363201
CAS RN: 1116096-39-9
M. Wt: 196.27 g/mol
InChI Key: KIAGXLJMXRCMIG-UHFFFAOYSA-N
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Description

“(2-Phenyl-1,3-dioxolan-2-yl)methanethiol” is a chemical compound with the molecular formula C10H12O2S . It is used in various research and development applications .

Scientific Research Applications

Synthesis of Azoxybenzenes

A compound closely related to “(2-Phenyl-1,3-dioxolan-2-yl)methanethiol”, namely 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, has been synthesized using glucose as an eco-friendly reductant . Azoxybenzenes, such as this compound, are widely used in various applications, including liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .

Preparation of Fluorescent Probes

“(2-Phenyl-1,3-dioxolan-2-yl)methanethiol” related compounds have been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This application is particularly important in biochemistry and medical diagnostics.

Synthesis of KN-93

KN-93, an inhibitor of calmodulin kinase II, has been synthesized using microwave-assisted synthesis involving compounds related to "(2-Phenyl-1,3-dioxolan-2-yl)methanethiol" . This has potential applications in the field of neuroscience and pharmacology.

Preparation of Spirobenzofuran Piperidines

Compounds related to “(2-Phenyl-1,3-dioxolan-2-yl)methanethiol” have been used in the preparation of fluorinated spirobenzofuran piperidines, which are s1 receptor ligands . This has potential applications in the development of new pharmaceuticals.

Synthesis of Antitumor Agents

“(2-Phenyl-1,3-dioxolan-2-yl)methanethiol” related compounds have been used in the synthesis of antitumor agents . This is a significant contribution to the field of oncology and drug development.

Preparation of Indole Derivatives

Compounds related to “(2-Phenyl-1,3-dioxolan-2-yl)methanethiol” have been used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives have a wide range of applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

(2-phenyl-1,3-dioxolan-2-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c13-8-10(11-6-7-12-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAGXLJMXRCMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CS)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol

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